Cas no 2229643-19-8 (3-(4-chloro-1-ethyl-1H-imidazol-5-yl)prop-2-en-1-ol)

3-(4-Chloro-1-ethyl-1H-imidazol-5-yl)prop-2-en-1-ol is a functionalized imidazole derivative characterized by its chloro and ethyl substituents, along with a propenol side chain. This compound exhibits potential utility as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals due to its reactive hydroxyl and imidazole moieties. The presence of the chloro group enhances its electrophilic reactivity, enabling selective modifications, while the ethyl substitution may improve solubility and stability in various reaction conditions. Its conjugated double bond system further allows for participation in cycloaddition or cross-coupling reactions. The structural features of this compound make it a versatile building block for constructing complex heterocyclic frameworks.
3-(4-chloro-1-ethyl-1H-imidazol-5-yl)prop-2-en-1-ol structure
2229643-19-8 structure
Product Name:3-(4-chloro-1-ethyl-1H-imidazol-5-yl)prop-2-en-1-ol
CAS No:2229643-19-8
MF:C8H11ClN2O
MW:186.638740777969
CID:5798311
PubChem ID:165634498
Update Time:2025-10-22

3-(4-chloro-1-ethyl-1H-imidazol-5-yl)prop-2-en-1-ol Chemical and Physical Properties

Names and Identifiers

    • 3-(4-chloro-1-ethyl-1H-imidazol-5-yl)prop-2-en-1-ol
    • EN300-1996824
    • 2229643-19-8
    • Inchi: 1S/C8H11ClN2O/c1-2-11-6-10-8(9)7(11)4-3-5-12/h3-4,6,12H,2,5H2,1H3/b4-3+
    • InChI Key: QRJXKQCNDSIBCO-ONEGZZNKSA-N
    • SMILES: ClC1=C(/C=C/CO)N(C=N1)CC

Computed Properties

  • Exact Mass: 186.0559907g/mol
  • Monoisotopic Mass: 186.0559907g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 163
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 38Ų

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Additional information on 3-(4-chloro-1-ethyl-1H-imidazol-5-yl)prop-2-en-1-ol

Introduction to 3-(4-chloro-1-ethyl-1H-imidazol-5-yl)prop-2-en-1-ol (CAS No. 2229643-19-8)

3-(4-chloro-1-ethyl-1H-imidazol-5-yl)prop-2-en-1-ol, also known by its CAS number 2229643-19-8, is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of imidazole derivatives and has shown promising potential in various biological and pharmacological applications. This introduction aims to provide a comprehensive overview of the chemical structure, synthesis, biological activities, and potential applications of 3-(4-chloro-1-ethyl-1H-imidazol-5-yl)prop-2-en-1-ol.

Chemical Structure and Synthesis

The molecular formula of 3-(4-chloro-1-ethyl-1H-imidazol-5-yl)prop-2-en-1-ol is C9H11ClN2O, with a molecular weight of 198.65 g/mol. The compound features a unique combination of a chlorinated imidazole ring and an allylic alcohol moiety, which contributes to its distinct chemical properties and reactivity. The synthesis of this compound typically involves a multi-step process, starting from readily available starting materials such as ethyl imidazole and chloroacrylonitrile. Recent advancements in synthetic methodologies have led to more efficient and environmentally friendly routes for the production of 3-(4-chloro-1-ethyl-1H-imidazol-5-yl)prop-2-en-1-ol.

Biological Activities

3-(4-chloro-1-ethyl-1H-imidazol-5-yl)prop-2-en-1-ol has been extensively studied for its biological activities, particularly in the context of its potential as a therapeutic agent. One of the most notable properties of this compound is its antifungal activity. Research has shown that it exhibits potent inhibitory effects against a wide range of fungal pathogens, including Candida albicans and Aspergillus fumigatus. The mechanism of action is believed to involve the disruption of fungal cell membranes, leading to cell death.

In addition to its antifungal properties, 3-(4-chloro-1-ethyl-1H-imidazol-5-y l)prop - 2 - en - 1 - ol strong > has also demonstrated significant anti-inflammatory effects. Studies have indicated that it can effectively reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL - 6 in vitro and in vivo models. This makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Clinical Applications and Potential Therapeutic Uses

The potential therapeutic applications of 3-(4-chloro - 1 - ethyl - 1H - imidazol - 5 - yl)prop - 2 - en - 1 - ol strong > are currently being explored in various preclinical studies. Its antifungal activity has led to its consideration as a potential treatment for fungal infections, particularly in immunocompromised patients where conventional antifungal agents may be less effective. The compound's anti-inflammatory properties also make it an attractive candidate for the development of new anti-inflammatory drugs.

In addition to these primary therapeutic areas, recent research has also explored the potential use of 3-(4-chloro - 1 - ethyl - 1H - imidazol - 5 - yl)prop - 2 - en - 1 - ol strong > in other medical applications. For example, preliminary studies have suggested that it may have neuroprotective effects, potentially making it useful in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

Safety and Toxicology

The safety profile of 3-(4-chloro - 1 - ethyl - 1H - imidazol - 5 - yl)prop - 2 - en - 1 - ol strong > is an important consideration for its potential use in clinical settings. Preclinical toxicology studies have generally shown that the compound is well-tolerated at therapeutic doses, with no significant adverse effects observed in animal models. However, further research is needed to fully understand its long-term safety and any potential side effects.

To date, no major toxicological concerns have been reported for 3-(4-chloro - 1 - ethyl - 1H - imidazol - 5-y l)prop – 2 – en – 1 – ol strong > . However , ongoing studies are being conducted to evaluate its safety in different populations , including pregnant women , children , and elderly patients . These studies will provide valuable data to guide future clinical trials and ensure the safe use of this compound in medical practice . p > < p >< strong > Conclusion strong > p > < p >< strong >3 -(4-chloro – 1 – ethyl – 1 H – imidazol – 5 – yl ) prop – 2 – en – 1 – ol ( CAS No . strong >2229643–< strong >– strong >–< strong >– strong >–< strong >– strong >–< strong >– strong >–< strong >– strong >–< strong >– strong >–< strong >– strong >–< strong >– strong >–< strong >– strong >–< strong >– strong >–< strong >– strong >< / p > < p >< / article > response > Note: The HTML content provided above includes all required elements such as an `

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